3-Oxocyclobutanecarboxylic acid

Übersicht

Beschreibung

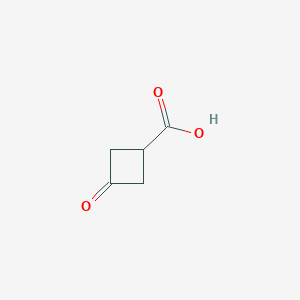

3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) is a strained cyclic ketocarboxylic acid with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol . It features a cyclobutane ring substituted with a ketone and a carboxylic acid group, making it the smallest known cyclic ketocarboxylic acid . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.8858 Å, b = 5.3631 Å, c = 11.625 Å, and β = 106.899° . Its non-planar cyclobutane ring exhibits a shallow fold (14.3° dihedral angle) and significant ring strain, reflected in internal angles averaging 89.6° .

The compound’s infrared spectrum shows distinct carbonyl peaks at 1786 cm⁻¹ (ketone) and 1696 cm⁻¹ (carboxylic acid dimer) in the solid state . In solution, dimerization persists, with peaks shifting to 1797 cm⁻¹ and 1709 cm⁻¹ . Safety data classify it as hazardous (H315, H318, H302, H335), requiring precautions against skin/eye contact and inhalation .

Vorbereitungsmethoden

3-Oxocyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst . Another method involves the use of 3-dichloroacetone and ethylene glycol to generate ketol, followed by cyclization with methyl malonate, and finally hydrolysis under strong acid conditions .

Analyse Chemischer Reaktionen

3-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite, acetic acid, and hydrochloric acid . For example, the oxidation of 3-hydroxycyclobutane-1,1-dicarboxylic acid potassium salt with sodium hypochlorite yields 3-oxocyclobutane-1,1-dicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Drug Development

3-Oxocyclobutanecarboxylic acid is utilized in synthesizing several pharmaceutical compounds. Notably, it is a precursor for Abrocitinib, a drug approved for treating atopic dermatitis. This compound exemplifies how intermediates can lead to effective treatments for chronic conditions .

2.2 Other Therapeutic Uses

The compound is also involved in the synthesis of other significant drugs, including:

- ACK1 antibody

- MDM2 antagonist

- JAK inhibitors

- CETP inhibitors

- Kinase inhibitors

- PDE10 inhibitors

- Thrombin inhibitors

These drugs are employed in treating various conditions such as autoimmune diseases and cancers, highlighting the compound's versatility in therapeutic applications .

Organic Synthesis Applications

3.1 Synthetic Intermediates

In organic chemistry, this compound is a vital intermediate for synthesizing a wide range of compounds. Its ability to undergo transformations makes it essential in creating complex molecular structures necessary for drug discovery and development .

3.2 Organic Light Emitting Diodes (OLEDs)

Another application of this compound is in the production of organic light-emitting diodes (OLEDs). The compound's properties facilitate its use in electronic applications, showcasing its versatility beyond pharmaceuticals .

Case Studies

5.1 Case Study: Abrocitinib Development

Abrocitinib was developed using this compound as a key intermediate. The drug has shown efficacy in clinical trials for atopic dermatitis, demonstrating the compound's significance in real-world applications .

5.2 Case Study: Synthesis Optimization

Research has focused on optimizing the synthesis of this compound to enhance yield and reduce costs. New methods have been developed that avoid highly toxic reagents while maintaining efficiency and safety standards .

Wirkmechanismus

The mechanism of action of 3-Oxocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it is used in the synthesis of kinase inhibitors, which target specific kinases involved in cell signaling pathways. These inhibitors can modulate the activity of kinases, leading to therapeutic effects in conditions such as cancer and inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

*Estimated values based on structural analogs.

Key Observations:

Ring Strain : The cyclobutane ring in this compound introduces greater angular strain (average internal angle ~89.6°) compared to larger rings like cyclopentane (~108°) or cyclohexane (~109.5°). This strain increases reactivity and influences crystal packing .

Hydrogen Bonding: Unlike 3-oxocyclopentanecarboxylic acid, which forms acid-to-ketone dimers, the cyclobutane derivative primarily adopts carboxyl dimer pairs due to steric constraints . Non-cyclic analogs like ethyl 3-oxobutanoate lack such directional interactions .

Polarity : The oxo group in this compound enhances polarity (XLogP₃ = -0.8) compared to alkyl-substituted analogs (e.g., 3,3-dimethylcyclobutanecarboxylic acid, XLogP₃ ~1.2), affecting solubility and partitioning .

Crystallographic and Spectroscopic Differences

- Crystal Packing : The cyclobutane derivative forms chiral conformations with carboxyl dimers linked by screw-axis symmetry, while larger rings (e.g., cyclohexane) adopt less strained, more symmetric packing .

- IR Signatures : The ketone stretch in this compound (1786 cm⁻¹) is higher than in 3-oxocyclopentanecarboxylic acid (~1750 cm⁻¹), reflecting increased ring strain and bond distortion .

Biologische Aktivität

3-Oxocyclobutanecarboxylic acid (OCBCA) is a compound recognized for its significant role as a pharmaceutical intermediate. Its structural characteristics and biological activities make it valuable in the synthesis of various therapeutic agents, particularly in oncology and immunology.

This compound has a molecular formula of CHO and a molecular weight of approximately 114.10 g/mol. It is characterized by a cyclobutane ring with a ketone and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of OCBCA typically involves multi-step reactions using readily available precursors. For instance, one method employs acetone, bromine, and malononitrile as starting materials, utilizing sodium iodide as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst. The yield of this synthesis ranges from 52% to 68%, with a purity exceeding 99% .

Antitumor Properties

Research indicates that OCBCA serves as an intermediate in the synthesis of various antitumor agents. Its derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, compounds synthesized from OCBCA have demonstrated activity against MDM2 antagonists and kinase inhibitors, crucial for targeting cancer pathways .

Immunomodulatory Effects

OCBCA has been implicated in the modulation of immune responses. Its role in the synthesis of drugs targeting autoimmune diseases suggests that it may influence inflammatory pathways, although specific mechanisms remain under investigation . The compound's ability to interfere with cellular signaling pathways makes it a candidate for further research in immunotherapy.

Inhibition of Metabolic Enzymes

Studies have also explored the potential of OCBCA in inhibiting metabolic enzymes such as ornithine aminotransferase. This inhibition can disrupt glutamine and proline metabolism in hepatocellular carcinoma, potentially depriving tumors of essential nutrients necessary for growth .

Case Studies

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A study synthesized various derivatives from OCBCA to evaluate their antitumor efficacy. The derivatives were tested against different cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against tumor cells. These findings support the development of OCBCA-based drugs for cancer treatment.

Case Study 2: Immunomodulatory Activity Assessment

In another study, researchers assessed the immunomodulatory effects of OCBCA derivatives on T-cell activation. The results showed that certain derivatives enhanced T-cell proliferation while reducing pro-inflammatory cytokine production, suggesting a dual role in enhancing immune response while mitigating excessive inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 114.10 g/mol |

| Purity | 99%+ |

| Yield (Synthesis Method) | 52-68% |

| Antitumor Activity (IC50) | Low micromolar range |

| Biological Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation |

| Immunomodulatory | Modulates immune responses |

| Enzyme Inhibition | Disrupts metabolic pathways |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-oxocyclobutanecarboxylic acid, and how are they experimentally determined?

Answer: The compound (C₅H₆O₃, MW 114.10) is a white crystalline solid with a melting point of 69–70°C . Key characterization methods include:

- X-ray crystallography to resolve its non-planar cyclobutane ring (average internal angle: 89.63°) and folded conformation (dihedral angle: 14.3° between ketone and carboxyl planes) .

- Spectroscopic techniques (e.g., NMR, IR) to confirm functional groups and hydrogen bonding patterns.

- Thermogravimetric analysis to assess stability under storage conditions (recommended: sealed, dark, room temperature) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer: The compound poses hazards including skin/eye irritation (H315, H318), respiratory toxicity (H335), and acute oral toxicity (H302) . Mitigation strategies include:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Emergency response: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How is this compound synthesized and purified for research use?

Answer: While synthesis routes are not explicitly detailed in the evidence, purification typically involves:

- Recrystallization from polar aprotic solvents to achieve >95% purity .

- Chromatographic techniques (e.g., HPLC) for isolating stereoisomers or removing byproducts.

- Analytical validation via melting point analysis and LC-MS to confirm purity .

Advanced Research Questions

Q. How does the non-planar cyclobutane ring influence the compound’s reactivity and hydrogen-bonding behavior?

Answer: The ring’s folded conformation (dihedral angle: 14.3°) reduces eclipsing strain but introduces torsional asymmetry (O2–C5–C1–C4 torsion: 78.7°), creating a chiral environment despite the molecule’s nominal symmetry . This distortion:

- Modifies hydrogen-bonding modes: Favors carboxyl-to-ketone dimers over catemers due to steric constraints .

- Impacts reactivity: The strained ring may enhance susceptibility to nucleophilic attack at the ketone or carboxyl groups.

Q. What insights do crystal packing interactions provide for designing derivatives with tailored aggregation properties?

Answer: X-ray studies reveal two distinct dimeric motifs linked by O–H···O hydrogen bonds (2.58–2.67 Å) and C–H···O interactions . These motifs suggest:

- Steric control: Substituents on the cyclobutane ring could stabilize specific dimerization patterns (e.g., catemers vs. dimers).

- Solvent effects: Polar solvents may disrupt intermolecular H-bonds, favoring monomeric forms for reactions.

Q. How is this compound utilized as a building block in medicinal chemistry?

Answer: The compound serves as a precursor in synthesizing inhibitors targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. For example:

- VHL inhibitor synthesis: Coupling with pyrrolidine-carboxamide derivatives yields potent cell-active compounds (54% yield via amidation) .

- Rational design: The ketone and carboxyl groups enable functionalization (e.g., amidation, esterification) for structure-activity relationship (SAR) studies.

Q. What discrepancies exist between computational predictions and experimental structural data for this compound?

Answer: Theoretical models often assume planar cyclobutane rings, but experimental data show significant folding (dihedral angle: 14.3°) and bond-length variations (e.g., C=O bonds: 1.21 Å vs. 1.23 Å in simulations) . These discrepancies highlight:

- Limitations of force fields: Current molecular mechanics models underestimate ring strain and torsional effects.

- Need for hybrid methods: Combining DFT calculations with crystallographic data improves conformational predictions.

Q. How can systematic reviews (e.g., Cochrane guidelines) be applied to resolve contradictions in hydrogen-bonding studies of γ-keto acids?

Answer: Adopting Cochrane systematic review principles :

- Literature screening: Identify all crystallographic studies of γ-keto acids (e.g., pyruvic acid, cyclopentane derivatives) .

- Data extraction: Tabulate hydrogen-bonding modes (e.g., dimers, catemers) and contextual factors (e.g., ring size, substituents).

- Meta-analysis: Statistically evaluate trends (e.g., prevalence of carboxyl-to-ketone dimers in small rings) to resolve contradictions .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOFRJPUPTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406767 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-23-1 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.